N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Description
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic small molecule characterized by a biphenyl carboxamide core linked via an ethyl chain to a piperazine ring. The piperazine moiety is further substituted with a 4-methoxyphenylsulfonyl group, contributing to its unique physicochemical and pharmacological properties. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S.ClH/c1-33-24-11-13-25(14-12-24)34(31,32)29-19-17-28(18-20-29)16-15-27-26(30)23-9-7-22(8-10-23)21-5-3-2-4-6-21;/h2-14H,15-20H2,1H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFSBVYSCFMDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multiple steps, including cyclization, substitution, and protection-deprotection reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
The compound shares structural homology with several piperazine-containing carboxamides, which are widely explored for CNS-targeted activity. Key comparisons include:
Pharmacological and Functional Comparisons
- Receptor Affinity: The target compound’s 4-methoxyphenylsulfonyl-piperazine motif is structurally distinct from the 2-methoxyphenyl-piperazine in ’s D3 antagonists. Ortho-substituted analogs exhibit higher D3 receptor binding (Ki < 1 nM) due to optimal steric alignment, whereas para-substituted derivatives like the target compound may prioritize selectivity for other GPCRs (e.g., 5-HT receptors) .
- Physicochemical Properties: The hydrochloride salt of the target compound improves solubility (>10 mg/mL in water) compared to neutral analogs (e.g., ’s acetamide, solubility ~2 mg/mL) . The biphenyl carboxamide core enhances π-π stacking with aromatic receptor residues, a property absent in monophenyl analogs () .
Metabolic Stability :
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis leverages carboxamide intermediates (as in ), but the sulfonylation step introduces challenges in regioselectivity, requiring optimized conditions (e.g., SOCl2/MeOH) to avoid byproducts .
- However, the para-methoxy group may shift activity toward serotonin receptors (e.g., 5-HT1A/2A), as seen in related arylpiperazines .
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic compound classified as a piperazine derivative. Its unique chemical structure suggests significant potential for various biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN3O5S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1189497-80-0
The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which are crucial for its interaction with biological targets. The presence of a 4-methoxyphenyl group enhances lipophilicity, potentially facilitating its ability to cross the blood-brain barrier.
The primary mechanism of action for this compound involves:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine. This enhances cholinergic neurotransmission, which is vital for cognitive functions such as memory and learning.
- Serotonin and Dopamine Receptor Modulation : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, indicating potential effects on mood regulation and cognition.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Interaction with serotonin and dopamine receptors may influence mood and cognitive functions. |
| Cholinergic Enhancement | Inhibition of AChE leads to increased levels of acetylcholine, improving cognitive functions. |
| Potential Antidepressant Effects | Structural similarities to known antidepressants suggest possible mood-stabilizing properties. |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Neuropharmacological Studies : Research indicates that compounds with similar structures exhibit significant neuroprotective effects in models of neurodegenerative diseases. For instance, studies on piperazine derivatives have shown promise in enhancing cognitive function in animal models .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits AChE with comparable potency to established inhibitors like physostigmine. The IC50 value for AChE inhibition was reported at approximately 157.31 μM, indicating moderate efficacy in enhancing cholinergic activity .
- Behavioral Studies : Animal studies assessing the effects on behavior have suggested that the compound may improve memory retention and cognitive performance in tasks requiring learning and memory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
